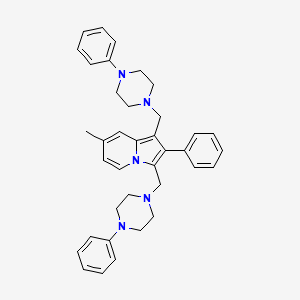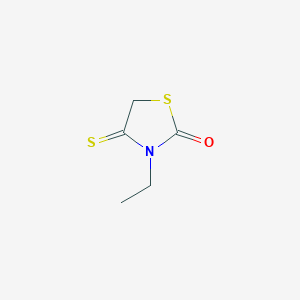![molecular formula C9H9ClO2 B13941762 6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride CAS No. 82431-43-4](/img/structure/B13941762.png)
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxotricyclo[3300~3,7~]octane-2-carbonyl chloride is a chemical compound with the molecular formula C9H9ClO2 It is a derivative of tricyclo[3300~3,7~]octane, a bicyclic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride typically involves the transformation of 6-oxotricyclo[3.3.0.0~3,7~]octane-2-carboxylic acid. One method involves the preparation of 6-isopropylidenetricyclo[3.3.0.0~3,7~]octane-2-carboxylic acid from the dimethylfulvene–ethyl acrylate adduct. This intermediate is then subjected to optical resolution using (+)-1-(2-naphthyl)ethylamine salt, followed by transformation into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Reduction Reactions: Formation of the corresponding alcohol.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carbonyl chloride group.
Tricyclo[3.3.0.0~3,7~]octane derivatives: Various derivatives with different functional groups attached to the tricyclo[3.3.0.0~3,7~]octane core.
Uniqueness
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propiedades
Número CAS |
82431-43-4 |
|---|---|
Fórmula molecular |
C9H9ClO2 |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
6-oxotricyclo[3.3.0.03,7]octane-2-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO2/c10-9(12)7-3-1-5-4(7)2-6(3)8(5)11/h3-7H,1-2H2 |
Clave InChI |
PHIYANSLBSWWTQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3CC(C1C3=O)C2C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)

![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)

